Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Description

Systematic Nomenclature and Structural Identification

The compound is systematically named This compound , adhering to IUPAC conventions for heterocyclic systems. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 850832-54-1 |

| Molecular Formula | C₆H₆BrNO₃ |

| Molecular Weight | 220.02 g/mol |

| InChI | 1S/C₆H₆BrNO₃/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |

| SMILES | COC(=O)c1noc(C)c1Br |

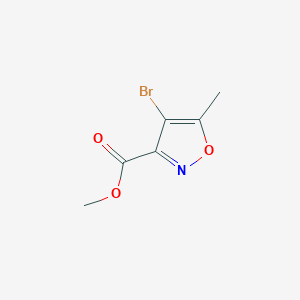

The isoxazole core consists of a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Substituents include:

Historical Context in Heterocyclic Chemistry

Isoxazole chemistry originated in the early 20th century with Claisen’s 1903 synthesis of 3,4,5-trimethylisoxazole. This compound emerged in the 2010s as part of efforts to diversify isoxazole scaffolds for drug discovery. Key milestones:

- Synthetic Advances : Copper-catalyzed cycloadditions and regioselective functionalizations enabled efficient access to trisubstituted isoxazoles.

- Pharmaceutical Relevance : Isoxazole derivatives gained traction as COX-2 inhibitors (e.g., valdecoxib) and β-lactamase-resistant antibiotics (e.g., cloxacillin). This compound’s ester group positions it as a precursor for carboxylic acid derivatives used in immunomodulators and antimicrobial agents.

Position Within Isoxazole Derivative Classifications

This compound belongs to the 3,4,5-trisubstituted isoxazole subclass, distinguished by:

| Substituent Position | Functional Group | Role |

|---|---|---|

| C3 | Carboxylate ester | Synthetic handle for hydrolysis |

| C4 | Bromine | Site for cross-coupling reactions |

| C5 | Methyl | Steric stabilization |

Compared to other derivatives:

- Valdecoxib Analogues : Lack the bromine atom but retain anti-inflammatory properties via COX-2 inhibition.

- Danazol-Type Steroids : Feature fused isoxazole rings but prioritize hormonal activity over synthetic versatility.

- Agrochemical Precursors : Share bromine substitution patterns for pesticidal activity but often incorporate sulfur or phosphorus.

This compound’s trifunctional design supports its use in synthesizing complex molecules, such as immunostimulatory triazines and antitubercular agents.

Properties

IUPAC Name |

methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKCVGKAKCWGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649350 | |

| Record name | Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850832-54-1 | |

| Record name | Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The compound is synthesized via electrophilic aromatic bromination of methyl 5-methylisoxazole-3-carboxylate using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) .

Reaction equation :

$$

\text{Methyl 5-methylisoxazole-3-carboxylate} + \text{NBS} \xrightarrow{\text{TFA, reflux}} \text{Methyl 4-bromo-5-methylisoxazole-3-carboxylate}

$$

Experimental Procedure

Reagents :

- Methyl 5-methylisoxazole-3-carboxylate (1.0 equiv)

- NBS (1.1 equiv)

- Trifluoroacetic acid (TFA, solvent)

-

- Temperature: 0°C to reflux

- Time: 16 hours

- Workup: Reaction mixture is concentrated, purified via column chromatography (light petroleum/EtOAc), and recrystallized.

-

- Regioselectivity : Bromination occurs exclusively at the 4-position of the isoxazole ring due to the electron-withdrawing ester group directing substitution.

- Yield : Analogous brominations of similar substrates (e.g., methyl 5-phenylisoxazole-3-carboxylate) report yields of 64% .

Optimization and Mechanistic Insights

Role of TFA

TFA acts as both a solvent and acid catalyst , facilitating the generation of bromonium ions (Br⁺) from NBS. The acidic environment enhances electrophilic substitution at the aromatic ring.

Alternative Brominating Agents

While NBS is standard, other agents (e.g., Br₂/FeBr₃) are less favorable due to side reactions (e.g., over-bromination or ester hydrolysis).

Applications in Medicinal Chemistry

This compound serves as a precursor for:

- MptpB inhibitors : Via Suzuki coupling with aryl boronic acids (e.g., Scheme 5 in).

- Antitubercular agents : Demonstrated reduction of multidrug-resistant Mycobacterium tuberculosis survival in macrophages.

Summary of Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl 5-methylisoxazole-3-carboxylate |

| Brominating Agent | NBS |

| Solvent/Catalyst | TFA |

| Temperature | 0°C to reflux |

| Reaction Time | 16 hours |

| Yield (Analogous) | ~64% |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydrazine hydrate, and various catalysts such as Cu(I) and Ru(II) . Reaction conditions often involve refluxing in methanolic solutions or microwave-assisted synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield various isoxazole derivatives with different substituents .

Scientific Research Applications

Methyl 4-bromo-5-methylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways depend on the specific isoxazole derivative and its intended application .

Comparison with Similar Compounds

Key Properties:

- Solubility: Soluble in organic solvents like ethyl acetate, DMF, and methanol; insoluble in water .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in sealed, moisture-free conditions .

- Purity : >95% (HPLC), validated by HRMS and NMR spectroscopy .

The compound is synthesized via bromination of methyl 5-methylisoxazole-3-carboxylate using N-bromosuccinimide (NBS) under radical initiation, followed by purification via column chromatography . Its crystal structure and reactivity are influenced by the electron-withdrawing bromine atom at position 4 and the methyl group at position 5, which sterically hinders electrophilic substitution at adjacent sites .

Comparison with Similar Isoxazole Derivatives

Methyl 4-bromo-5-methylisoxazole-3-carboxylate belongs to a broader class of isoxazole carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity :

- Bromine at position 4 (as in the target compound) facilitates cross-coupling reactions more effectively than chlorine due to its higher polarizability and bond length .

- Methyl groups at position 5 (e.g., in the target compound) reduce ring strain compared to phenyl substituents (e.g., compound 53), enhancing thermal stability .

Applications: Brominated derivatives (e.g., target compound) are preferred in medicinal chemistry for synthesizing kinase inhibitors, whereas amino-substituted analogs (e.g., ) are used in optoelectronic materials . Chlorinated variants (e.g., ) show higher solubility in polar aprotic solvents, making them suitable for solution-phase reactions .

Structural Insights: Intramolecular hydrogen bonding in amino-substituted isoxazoles (e.g., ) stabilizes planar conformations, critical for crystal engineering . Steric hindrance from the methyl group in the target compound limits regioselectivity in electrophilic substitutions, necessitating directed metalation strategies .

Biological Activity

Methyl 4-bromo-5-methylisoxazole-3-carboxylate (MBM) is an organic compound with significant biological activity, primarily due to its unique isoxazole structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MBM has the molecular formula C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the isoxazole ring, contributing to its chemical reactivity and biological activity.

1. Cytochrome P450 Inhibition

One of the notable biological activities of MBM is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that MBM may interact with other pharmaceutical compounds, potentially leading to drug-drug interactions.

2. Antimicrobial Activity

Preliminary studies indicate that MBM exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Research suggests that MBM may also possess anti-inflammatory properties. Its interaction with specific enzymes or receptors involved in inflammatory pathways warrants further investigation to fully elucidate these effects.

The mechanism by which MBM exerts its biological effects involves binding to specific molecular targets within biological systems. Isoxazole derivatives are known to interact with various biological pathways, allowing them to exhibit diverse pharmacological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of MBM:

- Study on Cytochrome P450 Inhibition : A study demonstrated that MBM significantly inhibits CYP1A2 activity in vitro, indicating potential implications for drug metabolism and interactions in clinical settings.

- Antimicrobial Efficacy : Another study assessed the antibacterial activity of MBM against common pathogens. The results showed promising inhibitory effects on bacterial growth, suggesting its utility in treating infections caused by resistant strains.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of MBM revealed its capacity to modulate inflammatory responses in cellular models, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₆BrNO₃ | High gastrointestinal absorption; P450 inhibitor |

| Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | C₇H₈BrNO₃ | Structural variation; potential differences in activity |

| 5-Bromo-3-methylisoxazole | C₆H₄BrN | Simpler structure; lacks carboxylate functionality |

Q & A

Synthesis and Regioselectivity

Q: What are the common synthetic routes for Methyl 4-bromo-5-methylisoxazole-3-carboxylate, and how can regioselectivity be controlled during bromination? A: The compound is typically synthesized via sequential functionalization of the isoxazole core. For example, methylation at the 5-position can be achieved using CH₃I and K₂CO₃ in DMF, followed by bromination at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions . Regioselectivity during bromination is influenced by electronic and steric factors: electron-withdrawing groups (e.g., the methyl ester at position 3) direct bromination to the adjacent position due to increased electrophilic susceptibility. Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., CCl₄ vs. DCM) can further enhance selectivity .

Structural Characterization

Q: What spectroscopic and crystallographic techniques are most effective for characterizing this compound? A:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns. The bromo group deshields adjacent protons, causing distinct splitting (e.g., singlet for H-4 in isoxazole derivatives) .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, confirming regiochemistry. For example, C-Br bond lengths (~1.89 Å) and isoxazole ring planarity (deviation < 0.02 Å) validate structural assignments . SHELX software is widely used for refinement, particularly for handling thermal displacement parameters and resolving disorder in heavy-atom substituents like bromine .

Reactivity in Cross-Coupling Reactions

Q: How does the bromo substituent influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions? A: The bromine atom at position 4 serves as a leaving group, enabling Suzuki, Heck, or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with arylboronic acids proceeds efficiently in THF/H₂O at 80°C, yielding biaryl derivatives. The electron-withdrawing ester group at position 3 stabilizes the transition state, enhancing reaction rates. Challenges include steric hindrance from the adjacent methyl group, which may require bulky ligands (e.g., XPhos) to improve yields .

Crystallographic Refinement Challenges

Q: What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address these? A: Key challenges include:

- Thermal Motion: Bromine’s high electron density causes anisotropic displacement, requiring robust refinement algorithms in SHELXL to model ADPs accurately .

- Disorder: The methyl ester group may exhibit rotational disorder, resolved using PART instructions and constraints in SHELX .

- Twinned Data: For poorly diffracting crystals, SHELXD’s dual-space methods improve phase determination, while SHELXE refines against high-resolution data (<1.0 Å) .

Hydrogen Bonding and Crystal Packing

Q: How can graph set analysis predict hydrogen bonding patterns in this compound crystals? A: Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. For this compound, the ester carbonyl oxygen often acts as an acceptor, forming C=O···H-N or C=O···H-C interactions with adjacent molecules. Computational tools (e.g., CrystalExplorer) calculate interaction energies, revealing stabilization contributions (e.g., −15 to −25 kJ/mol per H-bond) .

Conformational Analysis of the Isoxazole Ring

Q: What are the implications of ring puckering in this compound on its stability and reactivity? A: The isoxazole ring typically adopts a planar conformation (Cremer-Pople puckering amplitude Q < 0.05 Å). However, steric clashes between substituents (e.g., methyl and bromo groups) may induce slight puckering (Q ~ 0.1 Å), quantified using Cremer-Pople coordinates . This distortion affects dipole moments and reactivity: puckered rings exhibit reduced aromaticity, increasing susceptibility to electrophilic attack at position 4 .

Safety and Handling in Laboratory Settings

Q: What safety protocols are recommended for handling this compound? A:

- Storage: Keep in a desiccator at 2–8°C, protected from light, in airtight containers to prevent hydrolysis of the ester group .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides), as brominated compounds may decompose exothermically .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.